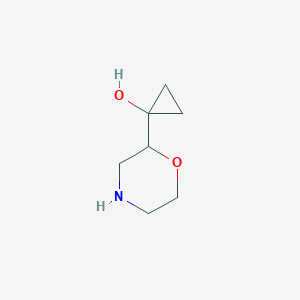

1-(Morpholin-2-yl)cyclopropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Morpholin-2-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C7H13NO2 It features a cyclopropane ring substituted with a morpholine group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-2-yl)cyclopropan-1-ol typically involves the reaction of morpholine with cyclopropanone or its derivatives. One common method includes the use of 1,2-amino alcohols as starting materials, which undergo coupling, cyclization, and reduction reactions to form the desired product . Transition metal catalysis and stereoselective synthesis are often employed to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistency. These methods often utilize advanced techniques such as solid-phase synthesis and in situ cyclopropanation .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(Morpholin-2-yl)cyclopropan-1-ol has several applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(Morpholin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Morpholine: A six-membered heterocyclic compound with oxygen and nitrogen atoms.

Cyclopropanol: A three-membered ring with a hydroxyl group.

Comparison: 1-(Morpholin-2-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the morpholine group. This structure imparts distinct chemical and physical properties, making it more versatile in various applications compared to its individual components .

Biological Activity

1-(Morpholin-2-yl)cyclopropan-1-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a morpholine group. This unique structure may contribute to its biological activity, particularly in modulating various biochemical pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Properties : It has been studied for its efficacy in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Potential applications in neurodegenerative disorders have been explored.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting various metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with key molecular targets within cells:

- CHK1 Inhibition : Research indicates that derivatives of this compound can selectively inhibit CHK1 kinase, a critical regulator in the DNA damage response pathway. This inhibition can enhance the efficacy of chemotherapy agents by promoting apoptosis in cancer cells .

- Acetylcholinesterase (AChE) Interaction : Some studies have suggested that compounds related to morpholine derivatives can impact AChE activity, which is crucial for neurotransmission and may offer insights into treating conditions like Alzheimer's disease .

Research Findings and Case Studies

A review of the literature reveals several key studies focusing on the biological activity of this compound:

Table 1: Summary of Biological Activities

Notable Case Study

In a preclinical study examining the effects of this compound on colon cancer cells (SW620), the compound exhibited potent anticancer activity by inducing cell cycle arrest and apoptosis. The study highlighted its ability to enhance the effects of DNA-damaging agents, supporting its role as a potential adjuvant therapy .

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-morpholin-2-ylcyclopropan-1-ol |

InChI |

InChI=1S/C7H13NO2/c9-7(1-2-7)6-5-8-3-4-10-6/h6,8-9H,1-5H2 |

InChI Key |

LXMVGQIPGCKDHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2CNCCO2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.